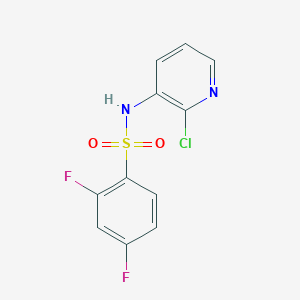

![molecular formula C10H13NO3 B3043011 3-[(4-羟基苯基)氨基]丙酸甲酯 CAS No. 70156-40-0](/img/structure/B3043011.png)

3-[(4-羟基苯基)氨基]丙酸甲酯

描述

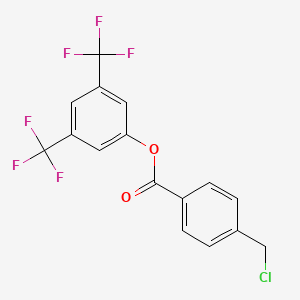

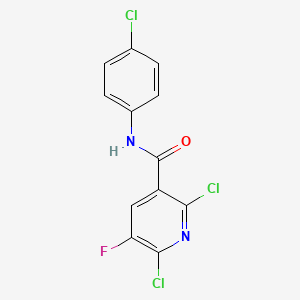

“Methyl 3-[(4-Hydroxyphenyl)amino]propanoate” is a chemical compound with the CAS Number: 70156-40-0 . It has a molecular weight of 195.22 . The compound is a white to yellow or pink solid . It is a useful synthetic intermediate and can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents .

Synthesis Analysis

The synthesis of this compound involves the reaction of N-(4-hydroxyphenyl)-β-alanine hydrazide with aromatic aldehydes in methanol at reflux temperature .Molecular Structure Analysis

The InChI Code for “Methyl 3-[(4-Hydroxyphenyl)amino]propanoate” is 1S/C10H13NO3/c1-14-10(13)6-7-11-8-2-4-9(12)5-3-8/h2-5,11-12H,6-7H2,1H3 .Chemical Reactions Analysis

“Methyl 3-[(4-Hydroxyphenyl)amino]propanoate” has been found to modulate plant growth and secondary metabolite accumulation by inducing metabolic changes . It reduces primary root growth but markedly induces lateral root formation in perilla seedlings .Physical And Chemical Properties Analysis

“Methyl 3-[(4-Hydroxyphenyl)amino]propanoate” is a white to yellow or pink solid . It has a molecular weight of 195.22 and is stored at a temperature of +4C .科学研究应用

- As a component of root exudates, MHPP not only inhibits nitrification in soil but also influences plant growth and root system architecture (RSA). In studies with Perilla frutescens, MHPP has been found to reduce primary root growth while inducing lateral root formation. The differential expression of genes involved in carbon/nitrogen metabolism and secondary metabolism contributes to MHPP-mediated plant growth .

- MHPP serves as a useful synthetic intermediate. Researchers have explored its potential in preparing potent and orally available G protein-coupled receptor 40 (GPR40) agonists, which could be valuable antidiabetic agents .

- Novel derivatives of 3-[(4-Hydroxyphenyl)amino]propanoic acid have been synthesized and characterized. Researchers have evaluated their antimicrobial activity against various pathogenic bacterial and fungal organisms .

- MHPP finds application in the enzymatic coupling of saccharides to protein. This process is relevant in various biochemical and biotechnological contexts .

- MHPP is responsible for biological nitrification inhibition in sorghum (Sorghum bicolor). By suppressing soil nitrification, it reduces nitrogen loss and contributes to sustainable agriculture .

- MHPP modulates metabolite profiles in perilla plants, improving the contents of medicinal ingredients. By affecting the equilibrium of reactive oxygen species (ROS) and components like lignin and phenolic compounds, MHPP enhances the plant’s therapeutic properties .

Plant Growth Modulation and Secondary Metabolite Accumulation

Synthetic Intermediate for Drug Development

Antimicrobial Activity Investigations

Enzymatic Coupling of Saccharides to Protein

Biological Nitrification Inhibition in Sorghum

Medicinal Ingredient Enhancement

作用机制

Target of Action

Methyl 3-[(4-Hydroxyphenyl)amino]propanoate is a complex compound that interacts with multiple targets. It has been reported to have a significant impact on biological nitrification, a process crucial for nitrogen cycling in the environment . The compound’s primary targets are the enzymes involved in this process .

Mode of Action

The compound acts as a nitrification inhibitor, reducing nitrogen loss by suppressing soil nitrification . It also modulates plant growth and root system architecture (RSA) through its interaction with the NO/ROS-mediated auxin signaling pathway in plants .

Biochemical Pathways

Methyl 3-[(4-Hydroxyphenyl)amino]propanoate affects several biochemical pathways. It influences carbon/nitrogen metabolism and secondary metabolism, contributing to its impact on plant growth . The compound also modulates the phenylpropanoid metabolism pathway, resulting in the differential accumulation of secondary metabolites in plant roots and leaves .

Result of Action

The compound’s action results in a reduction of primary root growth but a marked induction of lateral root formation in plants . It also leads to the differential expression of genes involved in various metabolic pathways, affecting plant growth and secondary metabolite accumulation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-[(4-Hydroxyphenyl)amino]propanoate. For instance, soil conditions can affect its ability to inhibit nitrification . Additionally, the compound’s impact on plant growth and development may vary depending on the specific plant species and environmental conditions .

安全和危害

未来方向

“Methyl 3-[(4-Hydroxyphenyl)amino]propanoate” modulates root system architecture and metabolite profiles and improves the contents of medicinal ingredients in perilla plants . These results suggest that the application of “Methyl 3-[(4-Hydroxyphenyl)amino]propanoate” may represent a useful strategy for medicinal plant cultivation .

属性

IUPAC Name |

methyl 3-(4-hydroxyanilino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-10(13)6-7-11-8-2-4-9(12)5-3-8/h2-5,11-12H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABLHBNVYKMVKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(4-Hydroxyphenyl)amino]propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,6-dichloropyridin-3-yl)-2-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3042930.png)

![2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B3042933.png)

![4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzaldehyde](/img/structure/B3042937.png)

![(Z)-3-[5-nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B3042943.png)

![1-[[1-(2-Hydroxy-3-indol-1-ylpropyl)piperidin-4-yl]amino]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B3042944.png)